Cas no 1206-46-8 (Trimethyl(pentafluorophenyl)silane)

Trimethyl(pentafluorophenyl)silane 化学的及び物理的性質
名前と識別子
-
- Trimethyl(perfluorophenyl)silane
- Benzene,1,2,3,4,5-pentafluoro-6-(trimethylsilyl)-
- PENTAFLUOROPHENYLTRIMETHYLSILANE
- Perfluorophenyl(Trimethyl)Silane
- TRIMETHYL(PENTAFLUOROPHENYL)SILANE
- trimethyl-(2,3,4,5,6-pentafluorophenyl)silane
- (Pentafluorophenyl)trimethylsilane
- Pentafluoro(trimethylsilyl)benzene
- Trimethyl(2,3,4,5,6-pentafluorophenyl)silane
- Trimethylsilylpentafluorobenzene
- PENTAFLUOROPHENYL(TRIMETHYL)SILANE
- NSC168735
- Silane, trimethyl(pentafluorophenyl)-
- pentafluorophenyl-trimethylsilane
- SBB099262
- N
- MFCD00092630
- T3012
- 1206-46-8
- Q63393030
- DTXSID20304996
- FT-0633486
- SCHEMBL1053840
- SY050391
- NSC-168735
- BS-44140
- AKOS015853224
- C9H9F5Si
- T71635
- DB-041572
- Trimethyl(pentafluorophenyl)silane
-
- MDL: MFCD00092630
- インチ: 1S/C9H9F5Si/c1-15(2,3)9-7(13)5(11)4(10)6(12)8(9)14/h1-3H3
- InChIKey: GABHTFORECKGBB-UHFFFAOYSA-N
- ほほえんだ: [Si](C([H])([H])[H])(C([H])([H])[H])(C([H])([H])[H])C1C(=C(C(=C(C=1F)F)F)F)F
計算された属性
- せいみつぶんしりょう: 240.03900
- どういたいしつりょう: 240.03936763g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 無色透明液体
- 密度みつど: 1.20
- ゆうかいてん: -50 ºC
- ふってん: 165°C(lit.)
- フラッシュポイント: 32 ºC
- 屈折率: n20/D 1.433(lit.)
- PSA: 0.00000
- LogP: 2.92730
- ようかいせい: 未確定
Trimethyl(pentafluorophenyl)silane セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:warning
- 危害声明: H226-H315-H319
- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- 危険物輸送番号:UN 1993 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10-36/37/38
- セキュリティの説明: S16
-
危険物標識:
- 危険レベル:3.2
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
- TSCA:No
- 包装等級:III
- セキュリティ用語:3.2
- リスク用語:R10
- 包装グループ:III
Trimethyl(pentafluorophenyl)silane 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
Trimethyl(pentafluorophenyl)silane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T3012-5g |
Trimethyl(pentafluorophenyl)silane |
1206-46-8 | 98.0%(GC) | 5g |
¥2365.0 | 2022-06-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162036-1G |
Trimethyl(pentafluorophenyl)silane |
1206-46-8 | >98.0%(GC) | 1g |
¥249.90 | 2023-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T3012-1g |
Trimethyl(pentafluorophenyl)silane |
1206-46-8 | 98.0%(GC) | 1g |
¥715.0 | 2022-06-10 | |
TRC | T796780-1g |
Trimethyl(pentafluorophenyl)silane |
1206-46-8 | 1g |
$ 90.00 | 2022-06-02 | ||
Chemenu | CM137985-5g |
trimethyl(perfluorophenyl)silane |
1206-46-8 | 95% | 5g |
$133 | 2023-01-10 | |
abcr | AB129292-5g |
Pentafluorophenyltrimethylsilane, 95%; . |
1206-46-8 | 95% | 5g |
€90.90 | 2024-06-11 | |
Alichem | A019116008-25g |
Trimethyl(perfluorophenyl)silane |
1206-46-8 | 95% | 25g |
$513.52 | 2023-09-04 | |
abcr | AB129292-25g |
Pentafluorophenyltrimethylsilane, 95%; . |
1206-46-8 | 95% | 25g |
€277.80 | 2025-02-15 | |
Aaron | AR0081KS-10g |
TRIMETHYL(PENTAFLUOROPHENYL)SILANE |
1206-46-8 | 97% | 10g |
$97.00 | 2025-03-20 | |
A2B Chem LLC | AD74192-10g |
TRIMETHYL(PENTAFLUOROPHENYL)SILANE |
1206-46-8 | 97% | 10g |
$57.00 | 2024-04-20 |
Trimethyl(pentafluorophenyl)silane 関連文献
-
F. W. G. Fearon,Henry Gilman Chem. Commun. (London) 1967 86
-
David E. Stephens,Gabriel Chavez,Martin Valdes,Monica Dovalina,Hadi D. Arman,Oleg V. Larionov Org. Biomol. Chem. 2014 12 6190
-
R. Fields,R. N. Haszeldine,A. F. Hubbard J. Chem. Soc. C 1970 2193
-
Jinyun Luo,Muze Lin,Leifang Wu,Zhihua Cai,Lin He,Guangfen Du Org. Biomol. Chem. 2021 19 9237
-
5. Organosilicon chemistry. Part VIII. 2-(Pentafluorophenyl)ethylsilyl compounds and related polymersJ. M. Birchall,R. N. Haszeldine,M. J. Newlands,P. H. Rolfe,D. L. Scott,A. E. Tipping,D. Ward J. Chem. Soc. A 1971 3760
Trimethyl(pentafluorophenyl)silaneに関する追加情報
Introduction to Trimethyl(pentafluorophenyl)silane (CAS No: 1206-46-8)
Trimethyl(pentafluorophenyl)silane, with the chemical formula (CF5C6H2)Si(CH3)3, is a specialized organosilicon compound that has garnered significant attention in the field of synthetic chemistry and material science. This compound, identified by its CAS number 1206-46-8, is widely recognized for its unique structural and electronic properties, making it a valuable reagent in various industrial and research applications. The presence of highly electron-withdrawing pentafluorophenyl groups and methyl-substituted silicon centers imparts distinct reactivity and stability, which are exploited in advanced chemical transformations.
The Trimethyl(pentafluorophenyl)silane compound is particularly notable for its role in the synthesis of fluorinated organic molecules. Its silane moiety acts as a versatile handle for introducing fluorinated aromatic units into complex molecular architectures. This capability is especially relevant in pharmaceutical research, where fluorine atoms are frequently incorporated into drug candidates to enhance metabolic stability, binding affinity, and overall pharmacological efficacy. Recent studies have highlighted its utility in constructing biologically active fluorinated heterocycles, which are increasingly being explored for their therapeutic potential.
In the realm of materials science, Trimethyl(pentafluorophenyl)silane has been employed in the development of advanced polymers and coatings with enhanced thermal and chemical resistance. The pentafluorophenyl group contributes to the material's electron-deficient character, which can be leveraged to design conductive or luminescent materials. For instance, researchers have utilized this compound to synthesize polymeric materials with tailored electronic properties for use in organic electronics and optoelectronic devices. The stability of the silicon-silicon bond in this compound also makes it a candidate for high-performance adhesives and sealants.
The reactivity of Trimethyl(pentafluorophenyl)silane is further underscored by its participation in various coupling reactions, such as those involving transition metal catalysis. For example, it has been used in cross-coupling reactions to introduce fluorinated phenyl groups onto other organic scaffolds, facilitating the synthesis of complex natural products and drug-like molecules. The compound's compatibility with palladium-catalyzed reactions has made it a preferred choice for researchers aiming to construct C-F bonds under mild conditions. These reactions are particularly valuable in medicinal chemistry, where the introduction of fluorine atoms can significantly alter the biological activity of a molecule.
Recent advancements in computational chemistry have also shed light on the mechanistic aspects of reactions involving Trimethyl(pentafluorophenyl)silane. Molecular modeling studies suggest that the compound's unique reactivity arises from the balance between electronic effects and steric hindrance provided by its substituents. These insights have enabled chemists to predict and optimize reaction conditions for higher yields and selectivity. Such computational approaches are increasingly being integrated into drug discovery pipelines to accelerate the identification of novel fluorinated compounds with desired pharmacological properties.
The industrial applications of Trimethyl(pentafluorophenyl)silane extend beyond pharmaceuticals and materials science. It is also utilized in agrochemical formulations, where fluorinated compounds play a crucial role in developing pesticides with improved efficacy and environmental compatibility. The ability to precisely control the electronic properties of agrochemicals through fluorine substitution has led to more sustainable and targeted crop protection strategies. Furthermore, the compound's role in catalysis has been explored in industrial processes aimed at greener synthesis methods, aligning with global efforts to reduce chemical waste and energy consumption.
In summary, Trimethyl(pentafluorophenyl)silane (CAS No: 1206-46-8) represents a cornerstone compound in modern synthetic chemistry. Its unique structural features enable a wide range of applications across multiple disciplines, from pharmaceutical development to advanced materials engineering. The ongoing research into its reactivity and applications continues to uncover new possibilities for its use in addressing contemporary scientific challenges. As our understanding of fluorinated compounds grows, so too does the importance of compounds like Trimethyl(pentafluorophenyl)silane in shaping the future of chemical innovation.
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